molecular formula C25H26N4O B10971001 2-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide

Cat. No.: B10971001
M. Wt: 398.5 g/mol
InChI Key: AHTLNDTXVQQJKD-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with a pyrazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, 3,4-dimethylphenylhydrazine hydrochloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHYLPHENYL)-1,2-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE: This compound shares the 3,4-dimethylphenyl group and pyrazole moiety but lacks the quinoline core.

    1-(3,4-DIMETHYLPHENYL)-3-METHYL-3-PYRAZOLIN-5-ONE: Similar in structure but with different functional groups and a simpler core structure.

Uniqueness

The uniqueness of 2-(3,4-DIMETHYLPHENYL)-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-QUINOLINECARBOXAMIDE lies in its combination of the quinoline core with the pyrazole moiety and the 3,4-dimethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C25H26N4O/c1-5-29-15-20(18(4)28-29)14-26-25(30)22-13-24(19-11-10-16(2)17(3)12-19)27-23-9-7-6-8-21(22)23/h6-13,15H,5,14H2,1-4H3,(H,26,30)

InChI Key

AHTLNDTXVQQJKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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